molecular formula C11H10N2O2S B11105892 N'-[(5-methyl-2-furyl)methylene]-2-thiophenecarbohydrazide

N'-[(5-methyl-2-furyl)methylene]-2-thiophenecarbohydrazide

Cat. No.: B11105892
M. Wt: 234.28 g/mol
InChI Key: NNEKWNNVBLRZKH-KPKJPENVSA-N
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Description

N’-[(5-methyl-2-furyl)methylene]-2-thiophenecarbohydrazide is an organic compound with the molecular formula C11H10N2O2S. It is a derivative of furan and thiophene, which are heterocyclic compounds known for their diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(5-methyl-2-furyl)methylene]-2-thiophenecarbohydrazide typically involves the condensation reaction between 5-methyl-2-furaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage between the furan and thiophene moieties .

Industrial Production Methods

While specific industrial production methods for N’-[(5-methyl-2-furyl)methylene]-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(5-methyl-2-furyl)methylene]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N’-[(5-methyl-2-furyl)methylene]-2-thiophenecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(5-methyl-2-furyl)methylene]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can disrupt essential biological processes in microorganisms. Additionally, its structure enables it to interact with cellular components, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(5-methyl-2-furyl)methylene]-2-thiophenecarbohydrazide is unique due to its combination of furan and thiophene rings, which impart distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and studying its biological activities .

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C11H10N2O2S/c1-8-4-5-9(15-8)7-12-13-11(14)10-3-2-6-16-10/h2-7H,1H3,(H,13,14)/b12-7+

InChI Key

NNEKWNNVBLRZKH-KPKJPENVSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC=CS2

Origin of Product

United States

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